3-Bromo-5-(p-tolyl)-1,2,4-triazine

Catalog No.
S13328161
CAS No.
M.F
C10H8BrN3
M. Wt
250.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-(p-tolyl)-1,2,4-triazine

Product Name

3-Bromo-5-(p-tolyl)-1,2,4-triazine

IUPAC Name

3-bromo-5-(4-methylphenyl)-1,2,4-triazine

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

InChI

InChI=1S/C10H8BrN3/c1-7-2-4-8(5-3-7)9-6-12-14-10(11)13-9/h2-6H,1H3

InChI Key

IPCYLWXECKKZBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=NC(=N2)Br

3-Bromo-5-(p-tolyl)-1,2,4-triazine is a heterocyclic compound characterized by a triazine ring substituted with a bromine atom and a para-tolyl group. The chemical formula for this compound is C9_9H8_8BrN3_3, and it features a unique arrangement of nitrogen atoms in the triazine structure, contributing to its diverse reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride or potassium carbonate as bases.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to different derivatives. Oxidizing agents like hydrogen peroxide or potassium permanganate can facilitate these transformations, while reducing agents such as sodium borohydride are also applicable.
  • Coupling Reactions: It can engage in coupling reactions such as the Suzuki-Miyaura coupling, where the bromine atom is substituted with an aryl or alkyl group using palladium catalysts and organoboron reagents .

These reactions enable the synthesis of various derivatives that may exhibit distinct properties and biological activities.

The biological activity of 3-Bromo-5-(p-tolyl)-1,2,4-triazine has been the subject of research due to its potential as a pharmaceutical agent. Compounds with similar triazine structures have shown promise in inhibiting certain enzymes and interacting with biological receptors. The presence of the bromine atom and the para-tolyl group may enhance its affinity for specific targets through mechanisms such as hydrogen bonding and hydrophobic interactions .

Studies indicate that derivatives of triazines can exhibit antimicrobial and antitumor activities, suggesting that 3-Bromo-5-(p-tolyl)-1,2,4-triazine may also possess similar therapeutic potentials .

The synthesis of 3-Bromo-5-(p-tolyl)-1,2,4-triazine typically involves:

  • Bromination: The reaction of 3-amino-5-(p-tolyl)-1,2,4-triazine with brominating agents such as bromine or N-bromosuccinimide (NBS) in organic solvents like dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the desired position.
  • Coupling Reactions: Following initial synthesis, further modifications can be achieved through coupling reactions with boronic acids or terminal alkynes using palladium catalysts .

These methods allow for the generation of various derivatives that can be tailored for specific applications.

3-Bromo-5-(p-tolyl)-1,2,4-triazine has several potential applications:

  • Medicinal Chemistry: As a precursor for synthesizing biologically active compounds.
  • Agricultural Chemistry: Potential use in developing herbicides or fungicides due to its reactivity.
  • Materials Science: Involved in creating polymers or materials with specific electronic properties owing to its heterocyclic structure.

The versatility of this compound makes it valuable across multiple scientific disciplines.

Interaction studies involving 3-Bromo-5-(p-tolyl)-1,2,4-triazine focus on understanding how it interacts with biological targets at the molecular level. Research indicates that its structural features allow it to form stable complexes with proteins and enzymes through non-covalent interactions such as hydrogen bonds and π-π stacking. These interactions are crucial for elucidating its mechanism of action in biological systems and optimizing its pharmacological profiles .

Several compounds share structural similarities with 3-Bromo-5-(p-tolyl)-1,2,4-triazine:

Compound NameStructure FeaturesUnique Aspects
3-Bromo-5-(phenyl)-1,2,4-triazineContains a phenyl group instead of p-tolylDifferent electronic properties due to phenyl group
3-Bromo-5-(m-tolyl)-1,2,4-triazineContains a meta-tolyl groupVariations in steric hindrance affecting reactivity
3-Bromo-5-(o-tolyl)-1,2,4-triazineContains an ortho-tolyl groupSteric effects influencing biological activity

The unique para-positioning of the tolyl group in 3-Bromo-5-(p-tolyl)-1,2,4-triazine enhances its chemical reactivity and influences its biological activity compared to other isomers. This positioning affects electronic distribution and steric interactions within the molecule.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

248.99016 g/mol

Monoisotopic Mass

248.99016 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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